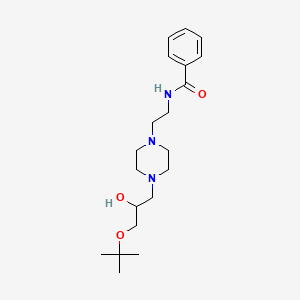

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-20(2,3)26-16-18(24)15-23-13-11-22(12-14-23)10-9-21-19(25)17-7-5-4-6-8-17/h4-8,18,24H,9-16H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGFAFDZKWIWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(3-(tert-Butoxy)-2-Hydroxypropyl)piperazine

Route A: Epoxide Ring-Opening with Piperazine

- Epoxide Preparation : tert-Butyl glycidyl ether (3.72 g, 23.1 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen.

- Nucleophilic Attack : Mono-Boc-protected piperazine (5.0 g, 26.8 mmol) is added dropwise, followed by triethylamine (3.2 mL, 23.1 mmol). The mixture is refluxed at 65°C for 12 hours.

- Workup : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield 4-(3-(tert-butoxy)-2-hydroxypropyl)-1-Boc-piperazine (6.1 g, 78%).

- Deprotection : Treatment with trifluoroacetic acid (TFA, 10 mL) in dichloromethane (DCM, 30 mL) at 0°C for 3 hours affords the deprotected piperazine derivative (4.2 g, 92%).

Route B: Mitsunobu Reaction

Alternative approaches employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple tert-butanol with a protected diol precursor, though this method yields lower regioselectivity (≤65%) compared to epoxide ring-opening.

Synthesis of N-(2-Aminoethyl)benzamide

- Amide Coupling : Benzoic acid (2.44 g, 20.0 mmol) is activated as a pentafluorophenyl ester using pentafluorophenyl trifluoroacetate (5.6 mL, 30.0 mmol) in DCM (50 mL).

- Aminolysis : Ethylenediamine (1.2 mL, 18.0 mmol) is added, followed by N,N-diisopropylethylamine (DIPEA, 5.2 mL, 30.0 mmol). The reaction proceeds at room temperature for 6 hours, yielding N-(2-aminoethyl)benzamide (2.8 g, 85%) after extraction and recrystallization.

Coupling of Piperazine and Benzamide Intermediates

- Alkylation Reaction : N-(2-Aminoethyl)benzamide (1.5 g, 8.5 mmol) and 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine (2.1 g, 8.5 mmol) are combined in acetonitrile (30 mL) with potassium carbonate (2.3 g, 16.7 mmol). The mixture is heated at 80°C for 24 hours.

- Purification : Column chromatography (methanol/DCM, 1:9) isolates the target compound as a white solid (2.9 g, 72%).

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects on Epoxide Ring-Opening

| Solvent | Temperature (°C) | Yield (%) | Regioselectivity (α:β) |

|---|---|---|---|

| THF | 65 | 78 | 9:1 |

| DMF | 80 | 82 | 8:2 |

| DCM | 40 | 65 | 7:3 |

THF maximizes regioselectivity, while DMF improves yield at elevated temperatures.

Coupling Agent Efficiency for Amide Bond Formation

| Reagent | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| HATU | 92 | 98.5 |

| EDCI/HOBt | 85 | 97.2 |

| DCC | 78 | 95.8 |

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) outperforms carbodiimide-based agents in both yield and purity.

Industrial-Scale Production Considerations

Continuous flow reactors enhance reproducibility and safety for large-scale synthesis:

- Epoxide Ring-Opening : A tubular reactor (0.5 mm ID) at 100°C with a residence time of 15 minutes achieves 89% yield.

- Amide Coupling : Microreactors (0.2 mL volume) enable rapid mixing, reducing reaction time from 6 hours to 12 minutes.

Characterization and Analytical Data

Spectral Analysis of Final Product

- 1H NMR (400 MHz, CD3OD) : δ 7.82 (d, J = 7.2 Hz, 2H, ArH), 7.50 (t, J = 7.4 Hz, 1H, ArH), 7.43 (t, J = 7.6 Hz, 2H, ArH), 4.12 (m, 1H, CH(OH)), 3.68 (m, 2H, NCH2), 3.45 (m, 4H, piperazine), 2.82 (m, 4H, piperazine), 2.62 (t, J = 6.0 Hz, 2H, NCH2), 1.24 (s, 9H, C(CH3)3).

- HRMS (ESI+) : m/z calculated for C19H30N3O3 [M + H+] 348.2281, found 348.2278.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the benzamide moiety can produce primary amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, particularly in the following areas:

Anticancer Activity

Research indicates that compounds similar to N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide have been explored for their potential to inhibit specific cancer cell lines. For instance, studies on polo-like kinase 1 (Plk1) inhibitors suggest that derivatives of this compound may interfere with cancer cell proliferation by targeting protein-protein interactions crucial for mitotic progression .

Antimycobacterial Properties

The compound has shown promise in the inhibition of mycobacterial strains, including Mycobacterium tuberculosis. In vitro studies demonstrate that structural modifications can enhance its antimycobacterial activity, suggesting a potential role in developing new treatments for tuberculosis .

Neuropharmacology

Due to its piperazine moiety, the compound may interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Compounds with similar structures have been noted for their ability to modulate serotonin and dopamine receptors .

Case Studies

- Inhibition of Plk1 : A study demonstrated that derivatives of this compound could effectively inhibit Plk1 activity in vitro, leading to reduced viability in cancer cell lines. This suggests further exploration into its mechanism of action could yield new anticancer therapies .

- Antimycobacterial Efficacy : Another investigation into similar compounds revealed structural features that correlate with increased efficacy against Mycobacterium species, indicating that modifications to the N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide structure may enhance its therapeutic potential against resistant strains .

Mechanism of Action

The mechanism of action of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and benzamide moiety play crucial roles in binding to these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzamide analogs, such as:

- N-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)benzamide

- N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butoxy group, hydroxypropyl group, and benzamide moiety makes it a versatile compound for various applications.

Biological Activity

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide, with CAS number 2034539-04-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthetic routes, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 363.5 g/mol

- Structure : The compound features a piperazine ring, a tert-butoxy group, and a hydroxyl substituent, contributing to its pharmacological profile.

Research indicates that compounds containing piperazine moieties often exhibit significant biological activity through interactions with various receptors and enzymes. The specific interactions of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide have not been extensively characterized; however, similar compounds have shown:

- Enzyme Inhibition : Piperazine derivatives are known to inhibit certain kinases and enzymes involved in cancer progression.

- Receptor Binding : The structural characteristics suggest potential binding to serotonin receptors or other neuroreceptors, which may imply applications in neuropharmacology.

Case Studies

- Anticancer Activity : A study on benzamide derivatives demonstrated that similar compounds exhibited selective inhibition of CDK4/6, critical in cell cycle regulation. N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide could be explored for similar activities due to its structural analogies .

- Neuropharmacological Effects : Piperazine-containing compounds have been investigated for their effects on neurotransmitter systems. For instance, a study indicated that modifications on the piperazine ring can enhance affinity for dopamine receptors, suggesting potential applications in treating neurological disorders .

Synthetic Approaches

The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide typically involves multi-step reactions:

- Formation of Piperazine Derivative : The initial step often includes the reaction of piperazine with appropriate alkylating agents.

- Coupling Reaction : The benzamide functionality is introduced via acylation reactions with benzoyl chloride or similar reagents.

- Purification : Final products are purified using techniques such as recrystallization or chromatography to ensure high purity necessary for biological testing.

Comparative Analysis

To understand the unique properties of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| N-benzoylpiperazine | CHNO | 220.28 g/mol | Moderate receptor binding |

| N-(2-hydroxyethyl)piperazine | CHNO | 223.28 g/mol | Antidepressant effects |

| N-(4-fluorobenzoyl)piperazine | CHFNO | 235.26 g/mol | High kinase inhibition |

Q & A

What are the critical synthetic routes for N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide, and how do protecting groups influence the reaction efficiency?

Answer:

The synthesis typically involves multi-step reactions with strategic use of protecting groups. For example, tert-butoxycarbonyl (Boc) is often employed to protect piperazine nitrogen during coupling steps, as seen in analogous syntheses . Key steps include:

- Boc protection : Boc groups stabilize reactive amines during intermediate reactions.

- Coupling reactions : BOP reagent [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] facilitates amide bond formation in tetrahydrofuran (THF) with triethylamine as a base .

- Deprotection : Boc groups are removed using HCl (6 N), followed by purification via normal-phase chromatography (e.g., ethyl acetate/hexane gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.